Isoquinolylphenylmethyl 4-methylbenzoate
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Overview
Description
Isoquinolylphenylmethyl 4-methylbenzoate is a chemical compound that has garnered attention due to its potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoquinolylphenylmethyl 4-methylbenzoate typically involves the esterification of isoquinolylphenylmethanol with 4-methylbenzoic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
Isoquinolylphenylmethanol+4-methylbenzoic acidH2SO4Isoquinolylphenylmethyl 4-methylbenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Isoquinolylphenylmethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Isoquinolylphenylmethyl 4-methylbenzoic acid.
Reduction: Isoquinolylphenylmethanol and 4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Isoquinolylphenylmethyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolylphenylmethyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active moieties that interact with biological targets. The isoquinoline and benzoate components may also contribute to its biological activity by binding to specific sites on proteins or DNA, thereby modulating their function.
Comparison with Similar Compounds
Isoquinolylphenylmethyl 4-methylbenzoate can be compared with other similar compounds, such as:
Isoquinolylphenylmethyl benzoate: Lacks the methyl group on the benzoate ring, which may affect its reactivity and biological activity.
Phenylmethyl 4-methylbenzoate:
Isoquinolylmethyl 4-methylbenzoate: Lacks the phenyl group, which may influence its chemical properties and reactivity.
The presence of both isoquinoline and phenyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-17-11-13-20(14-12-17)24(26)27-23(19-8-3-2-4-9-19)22-21-10-6-5-7-18(21)15-16-25-22/h2-16,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFNBTULDTWBIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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